molecular formula C11H20N2O2 B13975157 tert-Butyl [(2R)-2-cyanopentyl]carbamate CAS No. 528566-20-3

tert-Butyl [(2R)-2-cyanopentyl]carbamate

Cat. No.: B13975157
CAS No.: 528566-20-3
M. Wt: 212.29 g/mol
InChI Key: DQEPVKHYMURUHY-VIFPVBQESA-N
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Description

tert-Butyl [(2R)-2-cyanopentyl]carbamate is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a cyanopentyl chain, and a carbamate functional group. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl [(2R)-2-cyanopentyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyanopentyl derivative. One common method is the reaction of tert-butyl carbamate with 2-cyanopentyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes using microreactor technology. This method allows for better control of reaction conditions, higher efficiency, and scalability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl [(2R)-2-cyanopentyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

tert-Butyl [(2R)-2-cyanopentyl]carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl [(2R)-2-cyanopentyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and selectivity .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A simpler carbamate with similar protective properties.

    tert-Butyl alcohol: An alcohol with a tert-butyl group, used as a solvent and intermediate.

    tert-Butyl N-(2-oxiranylmethyl)carbamate: A related compound used in organic synthesis

Uniqueness

tert-Butyl [(2R)-2-cyanopentyl]carbamate is unique due to its specific structure, which combines a cyanopentyl chain with a carbamate group. This combination provides distinct reactivity and applications compared to other similar compounds .

Properties

CAS No.

528566-20-3

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

tert-butyl N-[(2R)-2-cyanopentyl]carbamate

InChI

InChI=1S/C11H20N2O2/c1-5-6-9(7-12)8-13-10(14)15-11(2,3)4/h9H,5-6,8H2,1-4H3,(H,13,14)/t9-/m0/s1

InChI Key

DQEPVKHYMURUHY-VIFPVBQESA-N

Isomeric SMILES

CCC[C@H](CNC(=O)OC(C)(C)C)C#N

Canonical SMILES

CCCC(CNC(=O)OC(C)(C)C)C#N

Origin of Product

United States

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